molecular formula C26H21N3O2S B1683157 4-(4-(6-methoxynaphthalen-2-yl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine CAS No. 948557-43-5

4-(4-(6-methoxynaphthalen-2-yl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine

Cat. No. B1683157
CAS RN: 948557-43-5
M. Wt: 439.5 g/mol
InChI Key: SINQIEAULQKUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(6-methoxy-2-naphthalenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine is a member of imidazoles.

Scientific Research Applications

Targeting Tumor Microenvironment

Tie2 kinase inhibitor has been a major focus of research in therapies targeting the tumor microenvironment . It is expressed in vascular endothelial cells, tumor-associated macrophages, and tumor cells . The most extensively studied Tie2 ligands are Angiopoietin 1 and 2 (Ang1, Ang2) .

Regulating Tumor Angiogenesis

Tie2 kinase inhibitor regulates tumor angiogenesis . Angiogenesis is the formation of new blood vessels, which is a critical process in tumor growth and metastasis .

Controlling Tumor Growth

Tie2 kinase inhibitor controls tumor growth . By inhibiting the function of Tie2, it disrupts angiogenesis, which is expected to disrupt tumor growth .

Preventing Metastasis

Tie2 kinase inhibitor plays a role in preventing metastasis . Metastasis is the spread of cancer cells from the original location to distant organs .

Enhancing Antiangiogenic Therapy

Tie2 kinase inhibitor is being studied as a therapeutic target for enhancing antiangiogenic therapy . Antiangiogenic treatments mainly target vascular endothelial growth factor (VEGF) signaling .

Improving Immunotherapy

Tie2 kinase inhibitor is also being explored to enhance the efficacy of immunotherapies . Immunotherapies stimulate antitumor immunity and have demonstrated a remarkable clinical benefit in the treatment of many aggressive malignancies .

Overcoming Therapeutic Resistance

Tie2 kinase inhibitor may help overcome therapeutic resistance . Resistance to anticancer drugs is a major clinical problem that limits treatment efficacy for cancer patients .

Research in Genetic Studies

Tie2 kinase inhibitor is used in genetic research studies . Genetic research has determined that Tie receptors (Tie1 & Tie2) play important roles in the development and function of endothelial tissues .

properties

IUPAC Name

4-[4-(6-methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S/c1-31-22-8-5-19-15-21(4-3-20(19)16-22)25-24(17-11-13-27-14-12-17)28-26(29-25)18-6-9-23(10-7-18)32(2)30/h3-16H,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINQIEAULQKUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)S(=O)C)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635231
Record name 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(6-methoxynaphthalen-2-yl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine

CAS RN

948557-43-5
Record name 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(6-methoxynaphthalen-2-yl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine
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4-(4-(6-methoxynaphthalen-2-yl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine
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4-(4-(6-methoxynaphthalen-2-yl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine
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4-(4-(6-methoxynaphthalen-2-yl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine
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4-(4-(6-methoxynaphthalen-2-yl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine
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4-(4-(6-methoxynaphthalen-2-yl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine

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